

# Structure and molecular weight of Gly-Gly-PEG3-TCO.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gly-Gly-PEG3-TCO

Cat. No.: B11830594

Get Quote

# In-Depth Technical Guide: Gly-Gly-Gly-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of **Gly-Gly-PEG3-TCO**, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

### **Core Molecular Structure and Properties**

**Gly-Gly-PEG3-TCO** is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure is comprised of three key components: a triglycine (Gly-Gly-Gly) peptide sequence, a polyethylene glycol (PEG) spacer of three units, and a transcyclooctene (TCO) moiety.

The triglycine portion serves as a cleavable linker, susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic susceptibility allows for the controlled release of a conjugated payload at the target site. The hydrophilic PEG3 spacer enhances the solubility of the molecule, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[1] The TCO group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-



demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is known for its rapid kinetics and high specificity in aqueous environments.[3]

**Quantitative Data Summary** 

| Property         | Value                     | Refe |
|------------------|---------------------------|------|
| Chemical Formula | C23H41N5O8                |      |
| Molecular Weight | 515.6 g/mol               |      |
| CAS Number       | 2353409-81-9              |      |
| Purity           | Typically >95%            |      |
| Solubility       | Soluble in DMSO, DMF, DCM |      |
| Storage          | -20°C, protect from light | -    |

## **Mechanism of Action in Bioconjugation**

The primary application of **Gly-Gly-PEG3-TCO** is in the site-specific conjugation of biomolecules, most notably in the synthesis of ADCs. The workflow involves the highly efficient and selective reaction between the TCO group of the linker and a tetrazine-modified antibody.

The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond under mild, physiological conditions without the need for a catalyst. This reaction's high speed and selectivity enable the precise attachment of the linker-payload construct to a specific site on the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Below is a diagram illustrating the general mechanism of an Antibody-Drug Conjugate utilizing a cleavable linker.





Click to download full resolution via product page

#### **ADC Mechanism of Action**

## **Experimental Protocols**

While a specific peer-reviewed publication detailing an experiment with **Gly-Gly-PEG3-TCO** was not identified during the search, a representative protocol for the synthesis of an ADC using a similar TCO-containing cleavable linker is provided below. This protocol is based on established methodologies for site-specific antibody conjugation via TCO-tetrazine ligation.

# Representative Protocol: Site-Specific Antibody-Drug Conjugate Synthesis

Objective: To synthesize a site-specific antibody-drug conjugate by reacting a tetrazine-modified antibody with a **Gly-Gly-PEG3-TCO**-payload conjugate.

#### Materials:

- Tetrazine-modified monoclonal antibody (mAb-Tz)
- Gly-Gly-PEG3-TCO
- Cytotoxic payload with a reactive handle (e.g., amine- or hydroxyl-functionalized)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-Exclusion Chromatography (SEC) system



LC-MS system for characterization

#### Methodology:

Step 1: Preparation of the TCO-Linker-Payload Conjugate

- Dissolve the cytotoxic payload and a molar excess of Gly-Gly-Gly-PEG3-TCO in anhydrous DMSO.
- Add a suitable coupling agent (e.g., DCC/NHS for a carboxylated payload, or activate the payload as an NHS ester to react with the N-terminus of the GGG-linker).
- Allow the reaction to proceed at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the TCO-linker-payload conjugate using reverse-phase HPLC.
- Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the pure product and store at -20°C.

Step 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody

- Prepare a stock solution of the purified TCO-linker-payload in DMSO.
- In a reaction tube, add the tetrazine-modified antibody (mAb-Tz) in PBS, pH 7.4.
- Add a 1.5 to 3-fold molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
- Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
- Purify the resulting ADC from the unreacted linker-payload and residual solvent using a preequilibrated SEC column with PBS as the mobile phase.

Step 3: Characterization of the Antibody-Drug Conjugate



- Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
- Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the
  absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
   Alternatively, hydrophobic interaction chromatography (HIC) or LC-MS can be used for more
  precise DAR determination.
- Assess the purity and aggregation of the final ADC product by SEC.
- Confirm the integrity of the conjugated antibody by SDS-PAGE analysis under reducing and non-reducing conditions.

### **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the synthesis and purification of a site-specific ADC using the described protocol.





Click to download full resolution via product page

ADC Synthesis and Purification Workflow

## **Logical Relationships in ADC Design**

The successful design of an ADC using **Gly-Gly-PEG3-TCO** depends on the interplay of several factors. The following diagram outlines the logical relationships and considerations in the development of a potent and safe ADC.





Click to download full resolution via product page

#### Key Considerations in ADC Design

This diagram highlights that the selection of the target antigen, the engineering of the antibody for site-specific conjugation, the choice of a potent payload, and the properties of the linker are all interconnected and contribute to the final efficacy and safety of the Antibody-Drug Conjugate. The **Gly-Gly-PEG3-TCO** linker plays a critical role in this paradigm by providing a stable, cleavable, and bioorthogonal connection between the antibody and the payload.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Gly-Gly-PEG3-TCO, CAS 2353409-81-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Structure and molecular weight of Gly-Gly-Gly-PEG3-TCO.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11830594#structure-and-molecular-weight-of-gly-gly-peg3-tco]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com